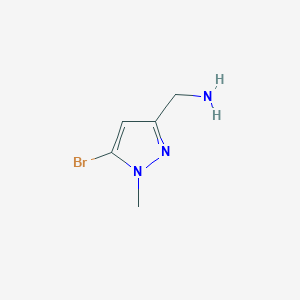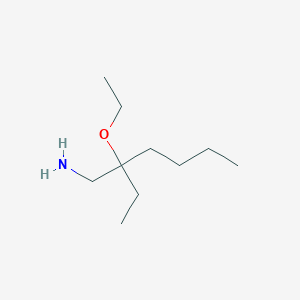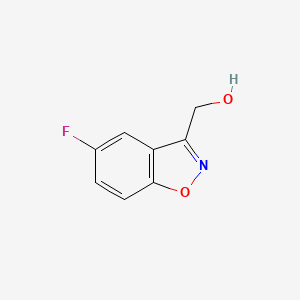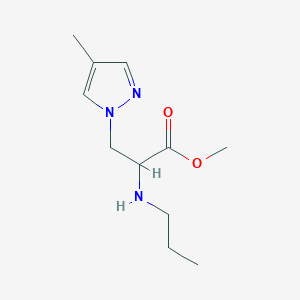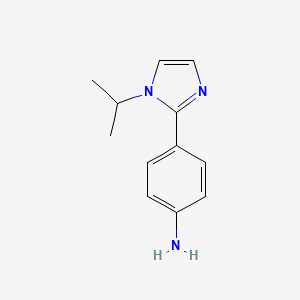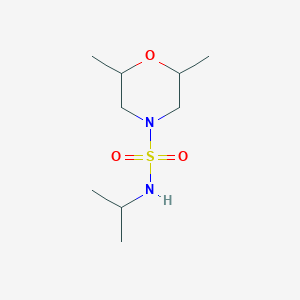
n-Isopropyl-2,6-dimethylmorpholine-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Isopropyl-2,6-dimethylmorpholine-4-sulfonamide is an organosulfur compound with a molecular formula of C9H20N2O3S and a molecular weight of 236.33 g/mol . This compound belongs to the class of sulfonamides, which are widely used in various fields such as pharmaceuticals, agrochemicals, and polymers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-Isopropyl-2,6-dimethylmorpholine-4-sulfonamide can be achieved through the oxidative coupling of thiols and amines. This method is highly efficient and environmentally friendly as it does not require additional pre-functionalization and de-functionalization steps . The reaction typically involves the use of low-cost commodity chemicals and can be catalyzed by copper (Cu) to enhance the efficiency .
Industrial Production Methods
In industrial settings, the production of this compound involves bulk manufacturing and sourcing of raw materials. Companies like ChemScene provide custom synthesis and bulk procurement services for this compound .
Analyse Des Réactions Chimiques
Types of Reactions
n-Isopropyl-2,6-dimethylmorpholine-4-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may yield thiols or sulfides.
Applications De Recherche Scientifique
n-Isopropyl-2,6-dimethylmorpholine-4-sulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Industry: Utilized in the production of polymers and other industrial materials.
Mécanisme D'action
The mechanism of action of n-Isopropyl-2,6-dimethylmorpholine-4-sulfonamide involves its interaction with specific molecular targets and pathways. This inhibition disrupts the synthesis of folic acid, which is essential for bacterial growth and replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to n-Isopropyl-2,6-dimethylmorpholine-4-sulfonamide include:
- Sulfenamides
- Sulfinamides
- Other sulfonamides
Uniqueness
What sets this compound apart from other similar compounds is its unique structural features, such as the presence of an isopropyl group and the specific arrangement of methyl groups on the morpholine ring . These structural differences can influence its chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C9H20N2O3S |
|---|---|
Poids moléculaire |
236.33 g/mol |
Nom IUPAC |
2,6-dimethyl-N-propan-2-ylmorpholine-4-sulfonamide |
InChI |
InChI=1S/C9H20N2O3S/c1-7(2)10-15(12,13)11-5-8(3)14-9(4)6-11/h7-10H,5-6H2,1-4H3 |
Clé InChI |
KTNDBCVIIYVBLF-UHFFFAOYSA-N |
SMILES canonique |
CC1CN(CC(O1)C)S(=O)(=O)NC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







